

A Researcher's Guide to 2-Butylboronic Acid: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Butylboronic acid**

Cat. No.: **B2932002**

[Get Quote](#)

An In-depth Technical Guide on the Commercial Availability, Supplier Qualification, and Practical Application of **2-Butylboronic Acid** for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of 2-Butylboronic Acid

2-Butylboronic acid, a cornerstone reagent in modern organic chemistry, holds a pivotal role in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2] Beyond this, its applications are expanding, finding use in the development of sensors, and as a transient protecting group for diols.[3][4] For professionals in drug discovery and development, the reliable procurement of high-quality **2-Butylboronic acid** is a critical first step, directly impacting reaction efficiency, impurity profiles, and ultimately, the integrity of their research. This guide provides a comprehensive framework for navigating the commercial landscape, implementing rigorous quality control, and effectively utilizing **2-Butylboronic acid** in a laboratory setting.

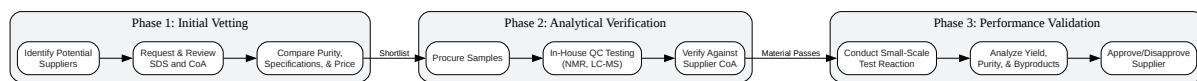
Commercial Landscape: Sourcing 2-Butylboronic Acid

A diverse range of chemical suppliers offer **2-Butylboronic acid**, catering to various scales of research and manufacturing. The selection of a supplier is a crucial decision, influenced by

factors such as purity, available quantities, cost, and the quality of accompanying documentation.

Below is a comparative overview of several prominent suppliers:

Supplier	Purity Grades Offered	Typical Quantities	Key Considerations
Sigma-Aldrich (Merck)	≥97%	1g, 5g, 25g	A globally recognized supplier with extensive quality documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Often a preferred choice for high-purity reagents in research and development.
TCI (Tokyo Chemical Industry)	>97.0%	5g, 25g	Known for its high-quality chemical offerings and strong presence in the fine chemicals market.
Oakwood Chemical	90%	250mg, 1g, 5g	A US-based supplier providing a broad array of chemical intermediates. ^[5]
Boron Molecular	95%	25g, 100g	A specialized supplier of boronic acids and related compounds. ^[6]
Synblock	NLT 98%	Inquire	Offers a range of research chemicals and provides supporting analytical data. ^[7]
Santa Cruz Biotechnology	98%	Inquire	A supplier of a wide range of biochemicals


and research reagents.[8]

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

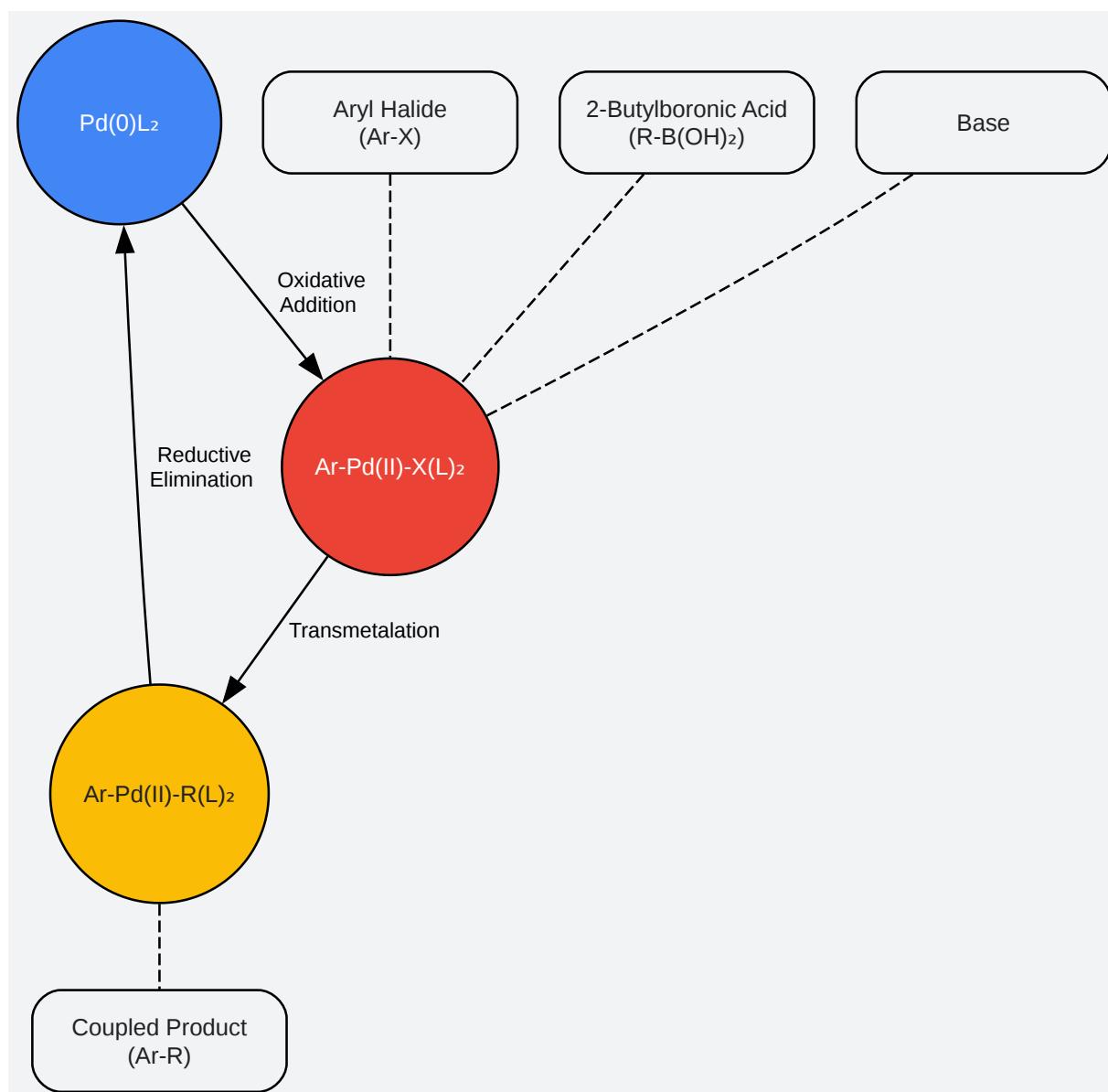
Quality Control and Supplier Qualification: A Framework for Ensuring Reliability

The quality of **2-Butylboronic acid** can significantly influence experimental outcomes.

Impurities can lead to side reactions, lower yields, and complicate purification. Therefore, a robust in-house qualification process for both new suppliers and incoming batches of material is essential.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for qualifying suppliers of **2-Butylboronic acid**.


Step-by-Step Protocol for In-House Quality Control

- Documentation Review:
 - Obtain the Safety Data Sheet (SDS) to understand handling, storage, and safety precautions.[9][10][11]
 - Request a lot-specific Certificate of Analysis (CoA) and verify that the reported purity meets your experimental requirements.[12]
- Physical and Chemical Characterization:

- Appearance: Visually inspect the material. It should be a white to off-white solid.
- ^1H NMR Spectroscopy:
 - Objective: Confirm the structure and identify any organic impurities.
 - Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Analysis: Compare the resulting spectrum with reference data. The chemical shifts and coupling constants should be consistent with the 2-butyl group. Integrate the peaks to assess the purity relative to any observed impurities.
- ^{11}B NMR Spectroscopy:
 - Objective: To confirm the presence and environment of the boron atom.
 - Analysis: The ^{11}B NMR spectrum of **2-butylboronic acid** should show a characteristic chemical shift.[13]
- LC-MS (Liquid Chromatography-Mass Spectrometry):
 - Objective: To determine the purity and identify any non-volatile impurities.
 - Procedure: A suitable method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water.[14][15]
 - Analysis: The chromatogram should display a major peak corresponding to the mass of **2-Butylboronic acid**. The peak area can be used to quantify the purity.

Practical Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reaction: Coupling of 1-bromo-4-methoxybenzene with **2-Butylboronic acid**.

Materials:

- 1-bromo-4-methoxybenzene

- **2-Butylboronic acid** (ensure it has passed QC checks)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water (degassed)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 eq), **2-Butylboronic acid** (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
- Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of toluene.
- Reaction Assembly: Add the catalyst mixture to the reaction flask.
- Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Conclusion

2-Butylboronic acid is an indispensable tool in the arsenal of the modern synthetic chemist. A thorough understanding of its commercial availability, coupled with a stringent supplier and material qualification process, is fundamental to achieving reliable and reproducible experimental results. By implementing the protocols and frameworks outlined in this guide, researchers and drug development professionals can confidently source and utilize **2-Butylboronic acid**, thereby enhancing the efficiency and integrity of their synthetic endeavors.

References

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Boron Molecular. **2-Butylboronic acid**. [\[Link\]](#)
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [\[Link\]](#)
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
- Analytical Methods - The Royal Society of Chemistry. [\[Link\]](#)
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. [\[Link\]](#)
- PubChem - NIH. Butylboronic Acid. [\[Link\]](#)
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [\[Link\]](#)
- Oakwood Chemical. **2-Butylboronic acid**. [\[Link\]](#)
- SLS - Lab Supplies. Butylboronic acid, 97%. [\[Link\]](#)
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [\[Link\]](#)
- Fisher Scientific.
- Wikipedia. Suzuki reaction. [\[Link\]](#)
- Borates Today. Boron Suzuki Coupling. [\[Link\]](#)
- Wikipedia. Boronic acid. [\[Link\]](#)
- MDPI.
- CIL. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [\[Link\]](#)
- ResearchGate.
- SDSU Chemistry. 11B NMR Chemical Shifts. [\[Link\]](#)
- Krackeler Scientific, Inc. Butylboronic acid. [\[Link\]](#)

- ResearchGate. Applications of boronic acids in organic synthesis. [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
- Semantic Scholar. Applications of boronic acids in organic synthesis. [Link]
- ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 2-Butylboronic acid [oakwoodchemical.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. CAS 88496-88-2 | 2-Butylboronic acid - Synblock [synblock.com]
- 8. scbt.com [scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.be [fishersci.be]
- 12. thermofisher.com [thermofisher.com]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [A Researcher's Guide to 2-Butylboronic Acid: From Sourcing to Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2932002#commercial-availability-and-suppliers-of-2-butylboronic-acid\]](https://www.benchchem.com/product/b2932002#commercial-availability-and-suppliers-of-2-butylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com